
N-(3-(Dimethylamino)propyl)-2-(quinolin-8-yloxy)acetamide
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Overview
Description
N-(3-(Dimethylamino)propyl)-2-(quinolin-8-yloxy)acetamide is a synthetic organic compound that features a quinoline moiety linked to an acetamide group through an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(Dimethylamino)propyl)-2-(quinolin-8-yloxy)acetamide typically involves the reaction of 8-hydroxyquinoline with 3-(dimethylamino)propylamine in the presence of an appropriate acylating agent. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like triethylamine or pyridine to facilitate the formation of the ether linkage .
Industrial Production Methods
Industrial production methods for this compound may involve microwave-assisted synthesis to enhance reaction rates and yields. For instance, microwave-accelerated cross-dehydrogenative-coupling (CDC) reactions have been employed to achieve high selectivity and efficiency in the synthesis of similar compounds .
Chemical Reactions Analysis
Types of Reactions
N-(3-(Dimethylamino)propyl)-2-(quinolin-8-yloxy)acetamide can undergo various chemical reactions, including:
Oxidation: The quinoline moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Alkylated or acylated quinoline derivatives.
Scientific Research Applications
N-(3-(Dimethylamino)propyl)-2-(quinolin-8-yloxy)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(3-(Dimethylamino)propyl)-2-(quinolin-8-yloxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety can intercalate with DNA, inhibiting the replication of cancer cells. Additionally, the compound can bind to metal ions, forming stable complexes that can modulate enzymatic activity .
Comparison with Similar Compounds
Similar Compounds
- N-(quinolin-8-yl)benzamides
- N-(quinolin-8-yl)amides
- N-(quinolin-8-yloxy)propylamines
Uniqueness
N-(3-(Dimethylamino)propyl)-2-(quinolin-8-yloxy)acetamide is unique due to its specific structural features, such as the presence of both a dimethylamino group and a quinoline moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
N-(3-(Dimethylamino)propyl)-2-(quinolin-8-yloxy)acetamide is a synthetic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
- Molecular Formula : C16H20N2O2
- Molecular Weight : Approximately 286.37 g/mol
- Structural Features : The compound includes a dimethylamino group and a quinoline moiety, which are significant for its biological activity.
1. Antimicrobial Properties
Quinoline derivatives, including this compound, have been reported to exhibit antibacterial and antifungal properties. Research indicates that compounds with similar structures can inhibit the growth of various pathogens, making them candidates for developing new antimicrobial agents.
2. Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties . Quinoline derivatives have been investigated for their ability to induce apoptosis in cancer cells and inhibit tumor growth. Specific mechanisms include the modulation of signaling pathways involved in cell proliferation and survival.
3. Enzyme Inhibition
This compound has shown potential as an inhibitor of various enzymes, particularly those involved in metabolic processes. For instance, it may inhibit lysosomal phospholipase A2 (LPLA2), which is associated with drug-induced phospholipidosis . This inhibition could be relevant for understanding its safety profile and therapeutic applications.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, studies suggest:
- Binding Affinity : Interaction studies indicate that the compound binds to specific biological targets, which may include receptors or enzymes involved in disease processes.
- Signal Transduction Modulation : The compound may influence signaling pathways that are critical for cell survival and proliferation, particularly in cancer cells.
Case Studies and Research Findings
Several studies have explored the biological activity of quinoline derivatives similar to this compound:
Properties
CAS No. |
88350-33-8 |
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Molecular Formula |
C16H21N3O2 |
Molecular Weight |
287.36 g/mol |
IUPAC Name |
N-[3-(dimethylamino)propyl]-2-quinolin-8-yloxyacetamide |
InChI |
InChI=1S/C16H21N3O2/c1-19(2)11-5-10-17-15(20)12-21-14-8-3-6-13-7-4-9-18-16(13)14/h3-4,6-9H,5,10-12H2,1-2H3,(H,17,20) |
InChI Key |
GIOLZFANFPGEEO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCNC(=O)COC1=CC=CC2=C1N=CC=C2 |
Origin of Product |
United States |
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